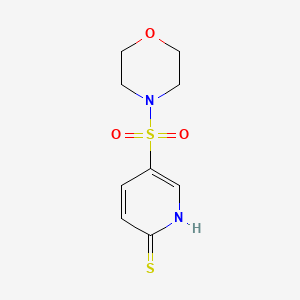

![molecular formula C8H9N3O4 B2722297 3-[(5-nitropyridin-2-yl)amino]propanoic Acid CAS No. 866157-47-3](/img/structure/B2722297.png)

3-[(5-nitropyridin-2-yl)amino]propanoic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

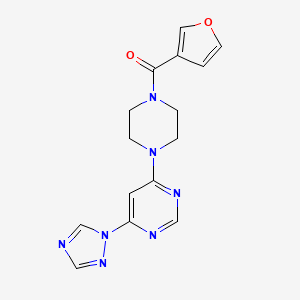

3-[(5-nitropyridin-2-yl)amino]propanoic Acid, also known as N-(5-nitro-2-pyridinyl)-beta-alanine, is a chemical compound with the molecular weight of 211.18 . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) .科学的研究の応用

Fluorescence Derivatisation

A study conducted by Frade et al. (2007) explored the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with various amino acids to evaluate its applicability as a fluorescent derivatising reagent. The derivatised amino acids exhibited strong fluorescence, making them potentially useful in biological assays and imaging applications due to their strong emission in physiological pH and good quantum yields (V. Frade, Síria A. Barros, J. Moura, M. Gonçalves, 2007).

Synthesis and Properties of Nucleoside Analogues

Kim et al. (2012) described the synthesis and properties of a cyano-dZ nucleoside analogue, which has a cyano group instead of a nitro group, highlighting its potential in expanding the genetic alphabet in DNA and RNA. This research underlines the compound's significance in biotechnological applications and genetic engineering (Hyo-Joong Kim, Fei Chen, S. Benner, 2012).

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are integral in the preparation of peptidomimetics or biologically active compounds. This research provides a pathway for creating triazole-based scaffolds, useful in drug design and discovery (S. Ferrini, J. Chandanshive, S. Lena, M. Comes Franchini, G. Giannini, A. Tafi, M. Taddei, 2015).

Selective Nucleation and Discovery of Organic Polymorphs

Mitchell et al. (2001) investigated the crystallization of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile on single-crystal substrates, resulting in the selective growth of specific polymorphs. This study contributes to the field of material science, especially in the selective nucleation and discovery of organic polymorphs, which has implications for pharmaceuticals and materials engineering (C. A. Mitchell, L. Yu, M. Ward, 2001).

Antioxidant, Anti-inflammatory, and Antiulcer Activity of Amino Acid Conjugates

Subudhi and Sahoo (2011) synthesized a series of novel amino acid conjugates to evaluate their antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the therapeutic potential of such conjugates in managing oxidative stress, inflammation, and gastric ulcers, marking a significant contribution to medicinal chemistry (B. B. Subudhi, Shakti Prasanna Sahoo, 2011).

特性

IUPAC Name |

3-[(5-nitropyridin-2-yl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(13)3-4-9-7-2-1-6(5-10-7)11(14)15/h1-2,5H,3-4H2,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQMFRLYNNBJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2722214.png)

![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)

![2-Chloro-1-[1-[(2-chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B2722219.png)

![5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2722228.png)

![2-ethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2722229.png)

![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)

![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)

![4-butoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2722237.png)